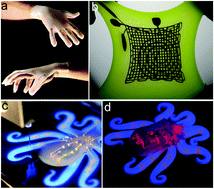A mini-review of embedded 3D printing: supporting media and strategies
Journal of Materials Chemistry B Pub Date: 2020-10-14 DOI: 10.1039/D0TB01819H
Abstract
Embedded 3D printing is an additive manufacturing method based on a material extrusion strategy. Its distinctive feature is that the printing process is carried out in a supporting medium, and the printed ink filaments can be embedded in the supporting medium. It makes the printing process almost undisturbed by gravity, and no additional support needs to be planned before the object is printed. In recent years, embedded 3D printing has been used in sensors, software robots, tissue engineering, dosage forms, and organ models, showing strong potential. This article summarizes embedded 3D printing's latest progress on supporting media and strategies in a short space.


Recommended Literature
- [1] Expansion of the response range of photoelectrochemical UV detector using an ITO/Ag-nanowire/quartz UV-visible transparent conductive electrode†
- [2] Dopant induced modulation in the structure and electronic properties of Au10 cluster†
- [3] Synthesis, structure and tunable shape memory properties of polytriazoles: dual-trigger temperature and repeatable shape recovery†
- [4] Front cover
- [5] Simplified analytical methodology for glucosinolate hydrolysis products: a miniaturized extraction technique and multivariate optimization†
- [6] Enhanced fluorescent resonant energy transfer of DNA conjugates complexed with surfactants and divalent metal ions†
- [7] Asparagine β-hydroxylation stabilizes the ankyrin repeat domain fold†
- [8] Synthesis of a novel dendrimer core of oxo-vanadium phthalocyanine magnetic nano particles: as an efficient catalyst for the synthesis of 3,4-dihydropyrano[c]chromenes derivatives under green condition†
- [9] Back cover
- [10] A simple arrangement of lenses for reading the graduations of chemical and assay balances










